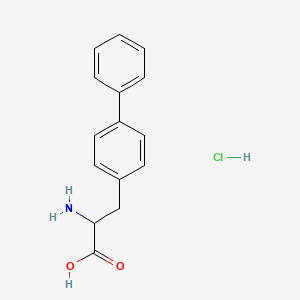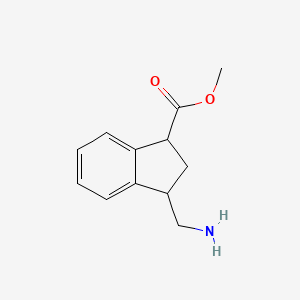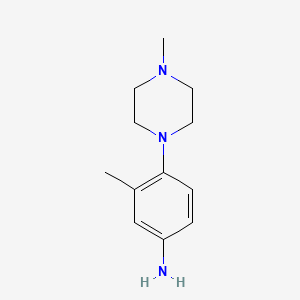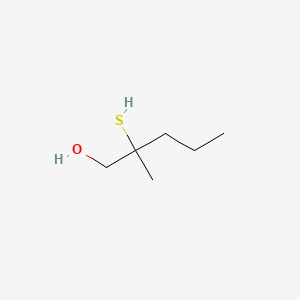
p-Hydroxy-meta-chlorophenylpiperazine
Descripción general
Descripción
P-Hydroxy-meta-chlorophenylpiperazine (mCPP) is a psychoactive drug of the phenylpiperazine class . It was initially developed in the late-1970s and used in scientific research before being sold as a designer drug in the mid-2000s . It has been detected in pills touted as legal alternatives to illicit stimulants in New Zealand and pills sold as “ecstasy” in Europe and the United States .
Synthesis Analysis
MCPP is metabolized via the CYP2D6 isoenzyme by hydroxylation to para-hydroxy-mCPP (p-OH-mCPP) and this plays a major role in its metabolism . The elimination half-life of mCPP is 4 to 14 hours .Molecular Structure Analysis
The molecular formula of p-Hydroxy-meta-chlorophenylpiperazine is C10H13ClN2O . The molecular weight is 212.68 .Aplicaciones Científicas De Investigación
p-Hydroxy-meta-chlorophenylpiperazine (mCPP) is a psychoactive drug of the phenylpiperazine class . It was initially developed in the late-1970s and used in scientific research before being sold as a designer drug in the mid-2000s . Here are a couple of its applications:
-
Scientific Field: Pharmacology
- Application : mCPP has been detected in pills touted as legal alternatives to illicit stimulants in New Zealand and pills sold as “ecstasy” in Europe and the United States .
- Methods of Application : The drug can be administered orally, intranasally, or rectally .
- Results : Despite its advertisement as a recreational substance, mCPP is generally considered to be an unpleasant experience and is not desired by drug users. It lacks any reinforcing effects, but has "psychostimulant, anxiety-provoking, and hallucinogenic effects" .
-
Scientific Field: Neuroscience
- Application : Exercise reduces the anxiogenic effects of mCPP .
- Methods of Application : In a study, mice were given two weeks of voluntary exercise, which produced a reduction in anxiety-like behaviors across a number of different measures .
- Results : The study found that exercise reduced 5-HT2C transcripts in the BNST, suggesting that exercise may reduce 5-HT2C receptor function in the BNST, which may, in part, explain some of the anxiolytic effects associated with wheel running .
-
Scientific Field: Neurology
- Application : mCPP is known to induce headaches in humans and has been used for testing potential antimigraine medications .
- Methods of Application : The drug is administered to patients and the onset and severity of the headache is monitored .
- Results : The results of these studies have helped in the development of potential antimigraine medications .
-
Scientific Field: Nutrition and Dietetics
- Application : mCPP has potent anorectic effects and has encouraged the development of selective 5-HT 2C receptor agonists for the treatment of obesity .
- Methods of Application : The drug is administered to patients and its effects on appetite and weight loss are monitored .
- Results : The results have shown that mCPP can suppress appetite, which can be beneficial in the treatment of obesity .
-
Scientific Field: Psychiatry
- Application : mCPP can worsen obsessive–compulsive symptoms in people with the disorder .
- Methods of Application : In a study, patients with obsessive-compulsive disorder were administered mCPP and their symptoms were monitored .
- Results : The study found that mCPP can exacerbate the symptoms of obsessive-compulsive disorder .
-
Scientific Field: Psychiatry
-
Scientific Field: Neurology
- Application : mCPP is known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans .
- Methods of Application : In a study, rodents and humans were administered mCPP and their behaviors were monitored .
- Results : The study found that mCPP can produce dysphoric, depressive, and anxiogenic effects .
-
Scientific Field: Psychiatry
- Application : mCPP can worsen obsessive–compulsive symptoms in people with the disorder .
- Methods of Application : In a study, patients with obsessive-compulsive disorder were administered mCPP and their symptoms were monitored .
- Results : The study found that mCPP can exacerbate the symptoms of obsessive-compulsive disorder .
Safety And Hazards
Despite its advertisement as a recreational substance, mCPP is generally considered to be an unpleasant experience and is not desired by drug users . It lacks any reinforcing effects, but has "psychostimulant, anxiety-provoking, and hallucinogenic effects" . It is also known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans , and can induce panic attacks in individuals susceptible to them .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4-piperazin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXECOYYRPDGOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234691 | |
| Record name | p-Hydroxy-meta-chlorophenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Hydroxy-meta-chlorophenylpiperazine | |
CAS RN |
85474-76-6 | |
| Record name | 2-Chloro-4-(1-piperazinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85474-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxy-meta-chlorophenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085474766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxy-meta-chlorophenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXY-META-CHLOROPHENYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ARJ48C0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one](/img/structure/B1599751.png)





![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)
![1,2-Propanediol, 3,3'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B1599764.png)



